molecular formula C23H22N2O B1654440 naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone CAS No. 2316839-70-8

naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone

Cat. No.: B1654440
CAS No.: 2316839-70-8
M. Wt: 342.4
InChI Key: ZJWSSWFQIOEVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

JWH 018 benzimidazole analog is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor, with Ki values of 9.0 and 2.94 nM for the central cannabinoid (CB1) and CB2 receptors, respectively .

Safety and Hazards

While the physiological and toxicological properties of this compound have not been tested, other benzimidazole derivatives demonstrate high selectivity for the CB2 receptor . This product is intended for forensic and research applications and is not for human or veterinary use .

Preparation Methods

The synthesis of naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone involves the replacement of the indole core of JWH 018 with a benzimidazole core . The synthetic route typically includes the following steps:

Chemical Reactions Analysis

naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

naphthalen-1-yl-(1-pentylbenzimidazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c1-2-3-8-16-25-21-15-7-6-14-20(21)24-23(25)22(26)19-13-9-11-17-10-4-5-12-18(17)19/h4-7,9-15H,2-3,8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWSSWFQIOEVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017182
Record name 1-Naphthyl-(1-pentylbenzimidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2316839-70-8
Record name BIM-018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2316839708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthyl-(1-pentylbenzimidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIM-018
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FNW3VE8P9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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